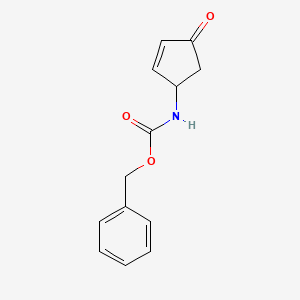

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, and a 4-oxocyclopent-2-en-1-yl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

The synthesis of benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-oxocyclopent-2-en-1-amine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Organic Chemistry

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the synthesis of more complex molecules. The compound can participate in reactions such as Diels-Alder cycloadditions, where it acts as a dienophile due to the presence of the electron-deficient double bond in the cyclopentene ring .

Reactivity and Derivatives

The compound's reactivity can be exploited to create derivatives that may have enhanced biological activity or novel properties. For instance, derivatives of cyclopentene-based compounds have been synthesized to evaluate their potential as pharmaceuticals . The ability to modify the benzyl and carbamate groups further expands its utility in creating targeted compounds for specific applications.

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research into cyclopentene derivatives has shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be a candidate for further investigation as an anticancer agent . The unique structural features of the compound may contribute to its interaction with biological targets involved in cancer progression.

Pharmacological Studies

Pharmacological studies are essential for understanding the therapeutic potential of this compound. Investigations into its mechanism of action, toxicity profiles, and pharmacokinetics are necessary to establish safety and efficacy for potential medicinal applications. Comparative studies with known drugs can provide insights into its relative effectiveness and possible side effects .

Materials Science

Polymer Synthesis

The compound can also be utilized in materials science, particularly in the synthesis of polymers. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as responsiveness to environmental stimuli . Research into polymer composites incorporating this compound is ongoing, with a focus on applications in coatings and adhesives.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of cyclopentene compounds inhibit cancer cell growth effectively. |

| Study B | Organic Synthesis | Explored the use of this compound as a dienophile in Diels-Alder reactions, leading to complex molecular architectures. |

| Study C | Polymer Applications | Investigated the incorporation of the compound into polymer matrices, enhancing material properties such as elasticity and thermal stability. |

Mécanisme D'action

The mechanism of action of benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with enzymes involved in metabolic processes.

Comparaison Avec Des Composés Similaires

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate can be compared with other carbamate compounds, such as:

Benzyl carbamate: Lacks the 4-oxocyclopent-2-en-1-yl group, making it less reactive in certain chemical reactions.

Phenyl N-(4-oxocyclopent-2-en-1-yl)carbamate: Similar structure but with a phenyl group instead of a benzyl group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Activité Biologique

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate, also known as benzyl (R)-(4-oxocyclopent-2-en-1-yl)carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : Benzyl (R)-(4-oxocyclopent-2-en-1-yl)carbamate

- CAS Number : 221910-77-6

- Molecular Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- Purity : 97% .

This compound exhibits various biological activities that can be attributed to its structural features. The cyclopentene moiety is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions, which can influence the compound's pharmacological properties.

1. Antioxidant Activity

Research has shown that compounds with similar structures can exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

The carbamate functional group is often associated with antimicrobial activity. Studies indicate that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound's efficacy is still limited .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of various carbamate derivatives, including this compound. The results indicated that this compound demonstrated a notable ability to reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Case Study 2: Antimicrobial Activity

In a comparative analysis of several carbamate derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed moderate inhibitory effects, indicating potential as a lead structure for further development into antimicrobial agents .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDZYLKOHBZJJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.